2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(4-methylphenyl)ethan-1-one
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Overview
Description
2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(4-methylphenyl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including thiazole, pyridazine, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(4-methylphenyl)ethan-1-one typically involves multi-step organic reactions. One possible synthetic route is as follows:
Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring by reacting 2-bromo-4-methylthiophene with thiourea under basic conditions.
Pyridazine Ring Formation: The thiazole intermediate is then reacted with hydrazine hydrate to form the pyridazine ring.
Thioether Formation: The resulting compound is then subjected to a nucleophilic substitution reaction with 1-(p-tolyl)ethanone to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioethers or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its conjugated ring systems.
Mechanism of Action
The mechanism of action of 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(4-methylphenyl)ethan-1-one is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions could modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-(phenyl)ethanone: Similar structure but with a phenyl group instead of a p-tolyl group.
2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-(m-tolyl)ethanone: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
The uniqueness of 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(4-methylphenyl)ethan-1-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(4-methylphenyl)ethan-1-one , also known as G954-0178, is a complex organic molecule that possesses various functional groups, contributing to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H20N4OS3, indicating a significant degree of complexity with multiple heterocycles. The presence of thiazole and pyridazine rings, along with a sulfanyl group, enhances its reactivity and interaction with biological targets.
Property | Details |
---|---|
Molecular Formula | C22H20N4OS3 |
Molecular Weight | 460.56 g/mol |
Key Functional Groups | Thiazole, Pyridazine, Sulfanyl |
Chemical Structure | Chemical Structure |
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing thiazole moieties have been shown to inhibit cancer cell proliferation effectively. The SAR studies suggest that specific substitutions on the thiazole ring enhance cytotoxicity against various cancer cell lines. In particular, compounds with electron-donating groups at specific positions on the phenyl ring exhibit improved activity, likely due to increased electron density facilitating interactions with biological targets .
Antimicrobial Properties
Compounds similar to G954-0178 have demonstrated antimicrobial activity. The thiazole ring is particularly noted for its role in enhancing the antimicrobial efficacy of various derivatives. The presence of sulfur in the sulfanyl group may also contribute to this activity by participating in redox reactions that disrupt microbial cell function.
Anticonvulsant Effects
Thiazole-containing compounds have been explored for their anticonvulsant properties. Studies have shown that certain derivatives exhibit protective effects against seizures in animal models, suggesting that G954-0178 may also possess similar potential .
Case Studies and Research Findings
- Antitumor Activity : A study reported the synthesis of several thiazole-based compounds that exhibited IC50 values comparable to standard anticancer drugs like doxorubicin. The most active compound in this series was identified as having a methyl group at position 4 of the phenyl ring, which significantly enhanced its cytotoxic effects against cancer cell lines such as Jurkat and HT29 .
- Antimicrobial Testing : Another research effort evaluated a series of thiazole derivatives for their antimicrobial activities against a range of bacterial strains. The results indicated that modifications at the 5-position of the thiazole ring led to enhanced activity against Gram-positive bacteria.
- In Vivo Studies : Preliminary in vivo studies on related compounds have shown promise in terms of safety profiles and therapeutic indices, indicating that further development of G954-0178 could lead to viable therapeutic agents for cancer and infectious diseases .
Properties
IUPAC Name |
1-(4-methylphenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS3/c1-13-5-7-15(8-6-13)17(25)12-27-19-10-9-16(23-24-19)20-14(2)22-21(28-20)18-4-3-11-26-18/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBCTRLMMGKYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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